molecular formula C10H11FN2O B12071294 3-(Azetidine-1-carbonyl)-5-fluoroaniline

3-(Azetidine-1-carbonyl)-5-fluoroaniline

Cat. No.: B12071294
M. Wt: 194.21 g/mol
InChI Key: AEAXIFYUTHVLIX-UHFFFAOYSA-N
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Description

3-(Azetidine-1-carbonyl)-5-fluoroaniline is a fluorinated aromatic amine derivative featuring a four-membered azetidine ring linked via a carbonyl group to the meta position of a 5-fluoroaniline scaffold.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

(3-amino-5-fluorophenyl)-(azetidin-1-yl)methanone

InChI

InChI=1S/C10H11FN2O/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3,12H2

InChI Key

AEAXIFYUTHVLIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=CC(=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidine-1-carbonyl)-5-fluoroaniline typically involves the reaction of 5-fluoroaniline with azetidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 3-(Azetidine-1-carbonyl)-5-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidine-1-carbonyl)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines with various functional groups.

Scientific Research Applications

3-(Azetidine-1-carbonyl)-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidine-1-carbonyl)-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Metabolic Stability : The azetidine ring in the target compound may offer advantages over azepane analogs in reducing cytochrome P450-mediated oxidation .
  • Synthetic Challenges : The carbonyl-azetidine linkage requires precise coupling methods to avoid ring-opening reactions, a common issue with strained heterocycles.

Biological Activity

3-(Azetidine-1-carbonyl)-5-fluoroaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C8H10FN2O
  • Molecular Weight : 168.18 g/mol
  • IUPAC Name : 3-(Azetidine-1-carbonyl)-5-fluoroaniline

Synthesis

The synthesis of 3-(Azetidine-1-carbonyl)-5-fluoroaniline typically involves the reaction of 5-fluoroaniline with azetidine-1-carboxylic acid derivatives. The reaction conditions are optimized for yield and purity, often utilizing organic solvents and catalysts to enhance the reaction rate.

Biological Activity

The biological activity of 3-(Azetidine-1-carbonyl)-5-fluoroaniline has been investigated in various studies, revealing promising results in different areas:

Anticancer Activity

Recent studies have demonstrated that 3-(Azetidine-1-carbonyl)-5-fluoroaniline exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against:

  • MCF7 (breast cancer)
  • A549 (lung cancer)
  • Hek293 (human embryonic kidney cells)

In vitro cytotoxicity assays showed that the compound induced apoptosis in these cell lines, with IC50 values indicating effective dose-response relationships. The structure-activity relationship (SAR) analysis suggests that the presence of the fluorine atom on the aniline ring enhances its potency by improving lipophilicity and receptor binding affinity.

Cell LineIC50 (µM)Mechanism
MCF712.5Apoptosis induction
A54910.2Cell cycle arrest
Hek29315.0Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer properties, 3-(Azetidine-1-carbonyl)-5-fluoroaniline has shown antimicrobial activity against various bacterial strains. Studies indicate:

  • E. coli : ID50 = 1×1071\times 10^{-7} M
  • S. aureus : ID50 = 2×1072\times 10^{-7} M

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

The biological activity of 3-(Azetidine-1-carbonyl)-5-fluoroaniline can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to receptors associated with cancer cell growth.
  • Signal Transduction Modulation : It may modulate signaling pathways that regulate apoptosis and cell cycle progression.

Study on Anticancer Properties

In a recent study published in Medicinal Chemistry Research, researchers evaluated the cytotoxic effects of various derivatives of azetidine compounds, including 3-(Azetidine-1-carbonyl)-5-fluoroaniline. They found that modifications to the aniline ring significantly affected cytotoxicity levels across different cancer cell lines, confirming the importance of structural features in determining biological activity .

Study on Antimicrobial Effects

Another study highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics . This study emphasized the need for further exploration into its pharmacokinetics and bioavailability.

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